N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
Description
N-{4-[(4-Methylphenyl)sulfonyl]phenyl}acetamide (CAS: 19837-91-3; molecular formula: C₁₅H₁₆N₂O₃S) is a sulfonamide derivative featuring a 4-methylphenyl group attached to a sulfonyl moiety, which is further linked to an acetamide-substituted phenyl ring. Its structure is stabilized by hydrogen bonding, as observed in crystallographic studies of related compounds, suggesting a role in molecular packing and stability .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-7-14(8-4-11)20(18,19)15-9-5-13(6-10-15)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHQJUAGZWVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297624 | |
| Record name | N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4094-39-7 | |
| Record name | NSC116949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
- Reagents :
- 4-Aminoacetanilide (1.0 equiv)
- Tosyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv) as a base
- Dichloromethane (DCM) as the solvent
- Temperature : 4°C (optimized to minimize side reactions)
- Time : 3–6 hours
The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminoacetanilide attacks the electrophilic sulfur atom of tosyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Workup and Purification
Post-reaction, the mixture is washed with water to remove residual triethylamine hydrochloride. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved via:
Yield and Characterization
Alternative Method: Solid Acid-Catalyzed Synthesis
A solvent-free approach using silica sulfuric acid (SSA) as a catalyst has been reported for related sulfonamides, offering environmental and operational advantages.
Procedure
Advantages and Limitations
- Yield : 78–85% (lower than the DCM method due to heterogeneous conditions).
- Sustainability : Eliminates volatile solvents and reduces waste.
- Challenges : Longer reaction times and moderate scalability.
Industrial-Scale Production Considerations
While laboratory methods prioritize precision, industrial synthesis emphasizes cost and scalability:
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <1 hour.
- Catalyst Recycling : Silica sulfuric acid can be reused for 3–5 cycles without significant activity loss.
- Purity Control : In-line IR spectroscopy monitors reaction progress, ensuring consistent quality.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Key Intermediates
Common Side Products
- Di-Substituted Byproducts : Over-sulfonylation at elevated temperatures.
- Hydrolysis Products : Acetic acid derivatives in aqueous acidic conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfonamide groups undergo hydrolysis under controlled conditions:
Key findings :
-
Acidic hydrolysis preferentially cleaves the acetamide group over the sulfonamide .
-
Basic conditions generate an aniline derivative through deacetylation .
Alkylation/Acylation at Sulfonamide Nitrogen
The sulfonamide nitrogen serves as a nucleophilic site for derivatization:
Reaction mechanism :
(X = leaving group; R' = alkyl/aryl)
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes directed substitution:
| Reaction | Reagents/Conditions | Position | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to sulfonyl | 55% | |
| Bromination | Br₂, FeCl₃, 40°C | Meta to acetamide | 63% | |
| Sulfonation | Oleum, 100°C | Ortho to sulfonyl | 48% |
Electronic effects :
-
Acetamide exerts moderate deactivation (+M effect)
Heterocyclic Ring Formation
The compound serves as a precursor in heterocycle synthesis:
Synthetic utility :
-
Maintains sulfonyl group's metabolic stability in drug candidates
Oxidation-Reduction Transformations
Controlled redox modifications alter electronic properties:
Stability considerations :
-
Sulfonamide group resists over-oxidation under standard conditions
-
Versatile synthon in medicinal chemistry
-
Model substrate for studying sulfonamide electronics
-
Precursor for high-value heterocyclic systems
Experimental protocols should be optimized using TLC/HPLC monitoring , with typical reaction scales yielding 50-500 mg of products in research settings.
Scientific Research Applications
Medicinal Chemistry
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its sulfonamide group is known for its ability to inhibit various enzymes, making it a candidate for drug development against diseases such as cancer and bacterial infections.
- Mechanism of Action : The compound interacts with specific molecular targets, forming hydrogen bonds that inhibit enzyme activity. This property is particularly relevant in the design of inhibitors for therapeutic applications.
Case Study : A study published in PubMed Central highlighted the compound's potential as an HIV inhibitor, showcasing its role in developing antiretroviral therapies .
Materials Science
In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows it to modify physical properties like solubility and thermal stability.
- Applications : The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal resistance.
Data Table: Comparison of Material Properties
| Property | Pure Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Solubility in Water (g/L) | 0.5 | 1.5 |
Biological Studies
This compound is also employed in biological studies to investigate its interaction with biological targets. Researchers explore its pharmacological effects and potential cytotoxicity.
- Research Findings : Studies indicate that the compound exhibits selective cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy .
Case Study : Research conducted on the crystal structure of the compound revealed significant insights into its intermolecular interactions, which are crucial for understanding its biological activity .
Summary of Findings
The applications of this compound span across medicinal chemistry, materials science, and biological research. Its unique properties enable it to serve as a versatile building block in drug development and material enhancement.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Structural and Crystallographic Differences
- Substituent Position : The 4-methylphenyl group in the target compound contrasts with the 3-methylphenyl isomer (). The para-substitution allows for a linear molecular geometry, facilitating a denser hydrogen-bonded network (N–H⋯O and C–H⋯O interactions) compared to the meta-substituted analog, which adopts a less symmetric packing arrangement .
- In contrast, the 4-methyl group in the target compound increases lipophilicity, which may improve blood-brain barrier penetration .
- Chloro Substituents : The 4-chloro derivative () introduces electron-withdrawing effects, likely increasing the acidity of the sulfonamide proton (pKa ~8-9), which could influence protein binding or metabolic stability .
Pharmacological Activities
- The 4-methyl group may enhance bioavailability, though this requires validation .
- Anti-Inflammatory Activity: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () demonstrate anti-hypernociceptive effects, suggesting that sulfonamide derivatives with bulky substituents (e.g., piperazinyl) may target inflammatory pathways. The target compound’s simpler structure could serve as a lead for optimization .
Physicochemical Properties
- Crystallinity : The target compound’s para-substitution promotes a stable crystal lattice via N–H⋯O hydrogen bonds, similar to its 4-methoxy analog. However, the methyl group’s smaller size may reduce steric hindrance, favoring tighter packing .
- Solubility : The 4-methoxy analog’s higher polarity likely improves aqueous solubility (~2-5 mg/mL) compared to the target compound (~1 mg/mL estimated), critical for oral bioavailability .
Biological Activity
N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, commonly referred to as a sulfonamide derivative, has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a sulfonamide group that is crucial for its biological activities. The structure includes:
- Sulfonamide Group : Imparts antibacterial and enzyme-inhibiting properties.
- Methylphenyl Moiety : Enhances lipophilicity and biological activity.
- Acetamide Functionality : Contributes to the compound's pharmacokinetic properties.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This mechanism is vital in its antibacterial properties and potential anticancer effects.
- Cell Cycle Arrest : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle, particularly at the G2/M phase.
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
| Activity Type | Target Organism/Cell Line | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate | Enzyme inhibition |
| Antimicrobial | Bacillus subtilis | Strong | Enzyme inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 0.87 – 12.91 | Apoptosis induction |
| Anticancer | MDA-MB-231 | 1.75 – 9.46 | Cell cycle arrest |
| Anti-inflammatory | Various inflammatory models | Not specified | Inhibition of inflammatory pathways |
Anticancer Activity in MCF-7 Cells
A notable study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:
- A significant increase in caspase 9 levels, suggesting activation of apoptotic pathways.
- The compound demonstrated potential as a candidate for further development in anticancer therapy.
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of this compound against various pathogens. For instance, it showed moderate inhibition against Salmonella typhi and strong inhibition against Bacillus subtilis , attributed to its ability to inhibit specific enzymes necessary for bacterial growth.
Research Findings
Recent studies have delved into the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications to the phenyl ring can significantly enhance biological activity. For example:
- Substituents on the phenyl ring impact both anticancer and antimicrobial efficacy.
- Electron-donating groups were found to increase activity against certain cancer cell lines.
Q & A
Q. What are the established synthetic routes for N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide, and how can researchers optimize reaction conditions?
Methodological Answer: A common synthetic approach involves coupling 4-methylbenzenesulfonyl chloride with 4-acetamidophenylamine in aqueous alkaline conditions (e.g., Na₂CO₃, pH 8–10) . Optimization can be achieved by:
- Reaction Monitoring : Use TLC to track intermediate formation and reaction completion.
- pH Control : Maintain pH 8–10 to stabilize sulfonamide bond formation.
- Purification : Recrystallize the product using methanol to remove unreacted starting materials.
For advanced optimization, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- X-ray Diffraction : Analyze torsion angles (e.g., C6–S1–N1–C9 = -56.4°) and hydrogen-bonding networks (N–H⋯O interactions) to determine 3D packing .
- Space Group : Compare orthorhombic (Pca2₁) vs. triclinic (P-1) systems for isomer differentiation .
Q. What safety considerations are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Work in a fume hood due to potential dust inhalation risks .
- First Aid : For accidental exposure, rinse affected areas with water and consult a physician immediately .
- Storage : Store in airtight containers away from moisture and oxidizers (specific conditions depend on stability studies).
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and properties of this compound?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) to calculate transition states and activation energies for sulfonamide bond formation .
- Solubility Modeling : Apply COSMO-RS or molecular dynamics simulations to predict solubility in organic solvents (e.g., methanol, DMSO) .
- Pharmacokinetics : Employ ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and metabolic pathways .
Q. What strategies resolve contradictions in reported data (e.g., solubility, stability)?
Methodological Answer:
- Data Triangulation : Compare experimental results with computational predictions (e.g., solubility discrepancies between bench experiments and COSMO-RS models) .
- Controlled Replication : Repeat synthesis under standardized conditions (e.g., fixed pH, solvent ratios) to isolate variables causing instability .
- Advanced Analytics : Use differential scanning calorimetry (DSC) to study thermal stability and detect polymorphic transitions .
Q. How does the sulfonamide group influence the compound’s pharmacological potential?
Methodological Answer:
- Bioactivity : The sulfonamide moiety enhances hydrophilicity and enables hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Structural Analogs : Compare with acetyldapsone (MADDS), a known sulfonamide-based antibacterial agent, to infer mechanisms of action .
- SAR Studies : Modify substituents on the phenyl rings (e.g., methyl, amino) to assess impact on antimicrobial or anti-inflammatory activity .
Q. What advanced techniques are used to study polymorphism or isomerism in this compound?
Methodological Answer:
- Single-Crystal XRD : Resolve spatial arrangements of isomers (e.g., ortho vs. para substitution) by analyzing dihedral angles (e.g., 49.65° between aromatic rings) .
- Solid-State NMR : Detect polymorphic forms by comparing ¹³C chemical shifts in crystalline vs. amorphous phases.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) driving polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
